Cas no 1807238-38-5 (Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate)

Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate
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- インチ: 1S/C12H13NO4/c1-3-17-12(15)8-4-5-11(16-2)10(7-14)9(8)6-13/h4-5,14H,3,7H2,1-2H3
- InChIKey: RCPSDRBWVMUKDE-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=C(C(=O)OCC)C(C#N)=C1CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 79.6
Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015007497-1g |
Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate |
1807238-38-5 | 97% | 1g |
1,549.60 USD | 2021-06-21 |
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Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoateに関する追加情報
Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate (CAS No. 1807238-38-5): A Comprehensive Overview
Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate, identified by its CAS number 1807238-38-5, is a significant compound in the field of pharmaceutical chemistry and synthetic biology. This compound, featuring a benzoate core with substituents that include a cyano group, a hydroxymethyl group, and a methoxy group, has garnered attention due to its versatile structural properties and potential applications in drug development.
The molecular structure of Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate contributes to its unique chemical behavior. The presence of the cyano group (-CN) enhances its reactivity, making it a valuable intermediate in organic synthesis. Additionally, the hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups introduce polar characteristics, which can influence its solubility and interaction with biological targets. These features make it a promising candidate for further exploration in medicinal chemistry.
Recent research has highlighted the potential of benzoate derivatives in addressing various therapeutic challenges. Studies have demonstrated that compounds with similar structural motifs can exhibit inhibitory effects on key enzymes and pathways involved in inflammation, cancer, and metabolic disorders. For instance, modifications to the benzoate core have been shown to enhance binding affinity and selectivity towards target proteins, which is crucial for developing effective pharmaceutical agents.
In particular, the cyano group in Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate has been investigated for its ability to participate in nucleophilic addition reactions, which can be leveraged to construct more complex molecular architectures. This reactivity has opened up new avenues for designing novel drug candidates with improved pharmacological profiles. Furthermore, the hydroxymethyl and methoxy substituents can serve as handles for further functionalization, allowing chemists to tailor the compound's properties to specific biological needs.
The methoxy group, in particular, has been recognized for its role in modulating lipophilicity and metabolic stability. In drug design, optimizing these properties is essential for achieving desirable pharmacokinetic profiles. Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate exemplifies how strategic placement of functional groups can enhance a compound's potential as a therapeutic agent.
Advances in computational chemistry have also contributed to the growing interest in this compound. Molecular modeling studies have provided insights into how Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate interacts with biological targets at the atomic level. These simulations have helped researchers predict binding affinities and identify key residues involved in drug-receptor interactions. Such information is invaluable for guiding experimental efforts and optimizing lead compounds.
One of the most exciting applications of this compound lies in its potential use as a precursor for synthesizing biologically active molecules. Researchers have explored its utility in generating derivatives with enhanced therapeutic efficacy. For example, modifications of the benzoate core have led to compounds with improved anti-inflammatory and anti-cancer properties. These findings underscore the importance of exploring structurally diverse derivatives as a strategy for discovering new drugs.
The hydroxymethyl group in particular has been targeted for further functionalization to improve solubility and bioavailability. By introducing additional polar groups or altering the electronic properties of the molecule, chemists can fine-tune the pharmacokinetic characteristics of derived compounds. This approach has been successfully applied in other areas of drug development, demonstrating the versatility of benzoate derivatives.
Moreover, the cyano group offers another layer of reactivity that can be exploited for medicinal chemistry applications. It serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions. This flexibility allows researchers to design molecules with tailored properties that can interact specifically with biological targets.
In conclusion, Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate (CAS No. 1807238-38-5) represents a promising scaffold for developing novel pharmaceutical agents. Its unique structural features and reactivity make it an attractive candidate for further exploration in drug discovery and synthetic biology. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.
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